4-Fluoro-2,3-dihydro-1H-indene
Description
4-Fluoro-2,3-dihydro-1H-indene (CAS No. 57526-99-5) is a bicyclic aromatic compound with the molecular formula C₉H₉F. Its structure comprises a partially saturated indene core substituted with a fluorine atom at the 4-position (Figure 1). This modification confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for antitubercular and anti-inflammatory agents . The fluorine atom’s electron-withdrawing nature influences reactivity and binding interactions, distinguishing it from non-fluorinated analogs.
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJBRVUCYYPHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616790 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-99-5 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the fluorination of 2,3-dihydro-1H-indene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired fluorinated product.
Another method involves the cyclization of a suitable precursor, such as 4-fluorobenzyl chloride, in the presence of a base like potassium tert-butoxide. This reaction can be carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to form the indene ring system with the fluorine substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems and advanced fluorinating agents can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dihydro-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-1-indanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of 4-fluoro-2,3-dihydroindane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Fluoro-1-indanone
Reduction: 4-Fluoro-2,3-dihydroindane
Substitution: Various substituted indenes depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Key Research Findings
- Clinical Relevance :
LY186641, a sulfonamide derivative of dihydroindene, showed dose-limiting methemoglobinemia in Phase I trials, underscoring the need for careful substituent selection to mitigate toxicity . - Synthetic Utility : this compound serves as a precursor for hydrazine and urea derivatives (e.g., compound 12b in ), highlighting its adaptability in drug design .
Biological Activity
4-Fluoro-2,3-dihydro-1H-indene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. It is structurally similar to indole derivatives, which are known for their ability to bind with high affinity to multiple receptors. This binding can lead to a range of biological effects, including:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication.
- Anticancer Properties : It may act as a tubulin polymerization inhibitor, impacting cancer cell proliferation.
- Antimicrobial Effects : Preliminary studies indicate potential effectiveness against various microbial strains.
This compound interacts with several enzymes and proteins, influencing their activity and function. Notable biochemical properties include:
- Interaction with Cytochrome P450 Enzymes : These enzymes are crucial for the metabolism of drugs and endogenous compounds. The interaction can lead to either inhibition or activation depending on the specific enzyme and context.
- Cellular Effects : The compound can modulate cell signaling pathways and gene expression. For example, it has been observed to affect kinase activities essential for signal transduction .
Case Studies
Recent research highlights the biological activity of this compound and its derivatives:
- Antiproliferative Activity :
-
Antimicrobial Studies :
- Research into the antimicrobial properties of this compound revealed effectiveness against certain bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine substitution | Antiviral, anticancer |
| 4-Fluoro-7-nitro-2,3-dihydro-1H-indene | Nitro group addition | Enhanced reactivity and potential bioreduction effects |
| 7-Nitro-2,3-dihydro-1H-indene | Lacks fluorine | Reduced biological activity compared to fluorinated analogs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
